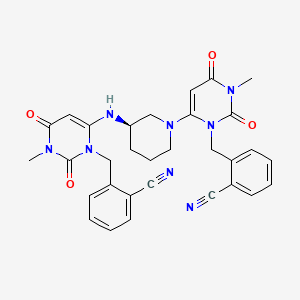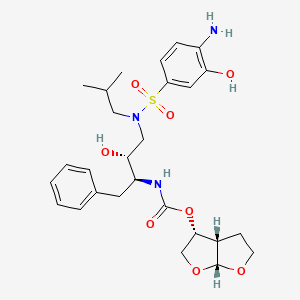
3'-Hydroxy Darunavir
Overview
Description
3’-Hydroxy Darunavir is a metabolite of the HIV-1 protease inhibitor darunavir . It is formed from darunavir by isobutyl aliphatic hydroxylation . Darunavir is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds .
Synthesis Analysis
A practical synthesis of a key intermediate in the synthesis of darunavir from monopotassium isocitrate is described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .Molecular Structure Analysis
Darunavir has been studied using molecular dynamics simulation to extract the dynamic and energetic properties . Mutations increased the flap-tip flexibility due to the reduction of the flap-flap hydrophobic interactions .Chemical Reactions Analysis
Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates . For example, transaminases capable of converting hydroxy-3-methyl-2-butanone to L-valinol using either isopropylamine or D-alanine as amine donor have been discovered .Physical And Chemical Properties Analysis
Darunavir is stable if stored as directed . It avoids strong oxidizing agents . The density of Darunavir is 1.3±0.1 g/cm^3 .Scientific Research Applications
Darunavir's Comprehensive Profile
Darunavir, known by its chemical composition as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl] (isobutyl)amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate, is a potent synthetic non-peptide protease inhibitor. It was initially approved by the FDA in 2006 for treating resistant HIV-1 and later expanded for use in pregnant women with HIV in 2016. Darunavir is unique among protease inhibitors due to its effectiveness against a variety of multidrug-resistant HIV strains. It works by preventing the replication of the HIV virus through the inhibition of the HIV-1 protease enzyme (Darwish et al., 2021).
Darunavir in Antiviral Therapies for SARS-CoV-2
Recent studies have shown that darunavir, along with other antiviral drugs, has been used in treating SARS-CoV-2, the virus causing COVID-19. The drug has been part of experimental therapies that have contributed to the recovery of patients with COVID-19, particularly in combination with other antiviral medications (Costanzo, De Giglio, & Roviello, 2020).
Darunavir's Pharmacokinetic Properties
Darunavir demonstrates rapid absorption, a fast distribution/elimination phase, and a terminal elimination half-life of 15 hours when combined with ritonavir. It is approximately 95% plasma protein-bound and is extensively metabolized by cytochrome P450 (CYP) 3A4. The systemic exposure to darunavir increases by 30% when taken with a meal (Rittweger & Arastéh, 2007).
Darunavir's Interaction with Other Medications
In-depth studies have examined darunavir's interactions with other medications, particularly those metabolized by CYP3A4, given its extensive metabolism through this pathway. These interactions are well characterized and manageable, providing guidance for co-administering darunavir with various antiretroviral or non-antiretroviral drugs (Back, Sekar, & Hoetelmans, 2008).
Darunavir's Efficacy Against Drug-Resistant HIV Strains
Darunavir maintains potent antiretroviral activity against multidrug-resistant HIV strains. Its effectiveness in inhibiting drug-resistant HIV-1 protease variants has been a significant advancement in HIV/AIDS treatment, particularly in patients with limited treatment options (Saskova et al., 2009).
Darunavir in the Treatment of HIV/AIDS
Clinical trials have demonstrated darunavir's efficacy in the treatment of HIV/AIDS. Its use as a component in antiretroviral therapy regimens, particularly in treatment-experienced and naïve patients, has been a valuable addition to HIV management strategies (McKeage, Perry, & Keam, 2009).
Safety And Hazards
Future Directions
The combination of dolutegravir and darunavir/ritonavir is superior to a boosted protease inhibitor regimen for second-line treatment of people experiencing failure of a first-line regimen containing a non-nucleoside reverse transcriptase inhibitor . This suggests potential future directions for the use of Darunavir in HIV treatment.
properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMVOSDDWDUEW-QSDJZFCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy Darunavir | |
CAS RN |
1159613-24-7 | |
| Record name | R-330326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-330326 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



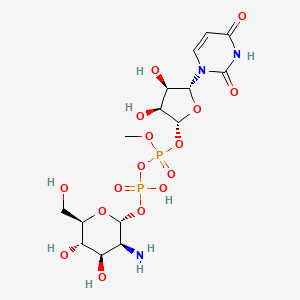
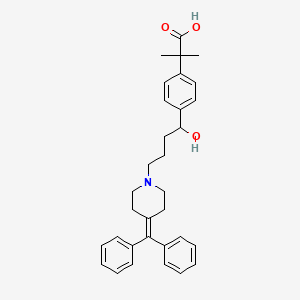
![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
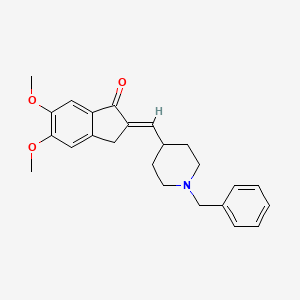
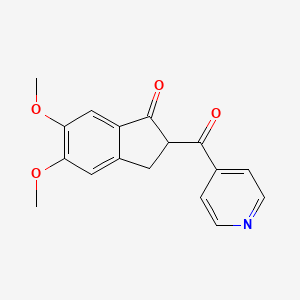

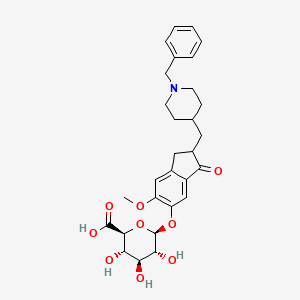
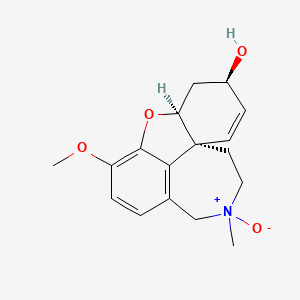
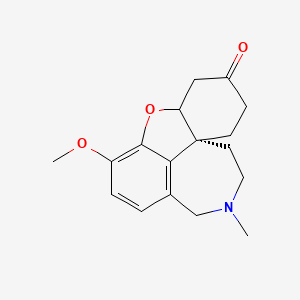
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
